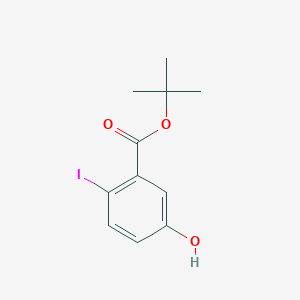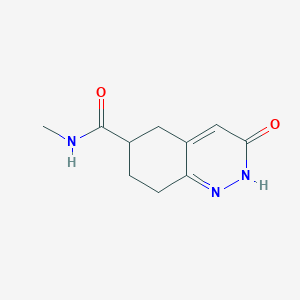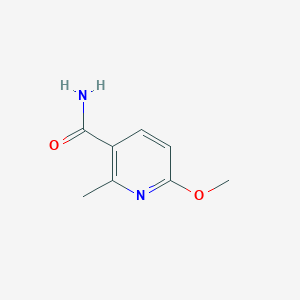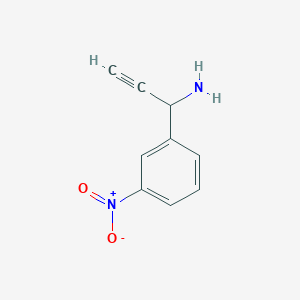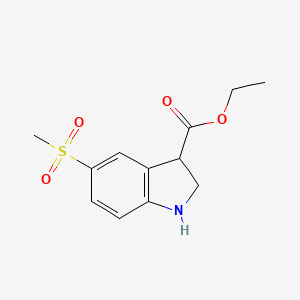
Ethyl5-(methylsulfonyl)indoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(methylsulfonyl)indoline-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of an indoline core, which is a saturated derivative of indole, and functional groups such as an ethyl ester and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(methylsulfonyl)indoline-3-carboxylate typically involves multi-step organic reactions One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole coreThe esterification of the carboxylic acid group with ethanol under acidic conditions yields the final ethyl ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(methylsulfonyl)indoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indoline core can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl indoline derivatives.
Scientific Research Applications
Ethyl 5-(methylsulfonyl)indoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(methylsulfonyl)indoline-3-carboxylate involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-3-carboxylate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Methyl indole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-Methylsulfonylindole: Lacks the carboxylate ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 5-(methylsulfonyl)indoline-3-carboxylate is unique due to the combination of the indoline core, methylsulfonyl group, and ethyl ester. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
ethyl 5-methylsulfonyl-2,3-dihydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H15NO4S/c1-3-17-12(14)10-7-13-11-5-4-8(6-9(10)11)18(2,15)16/h4-6,10,13H,3,7H2,1-2H3 |
InChI Key |
KRTCPATUJBRHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC2=C1C=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
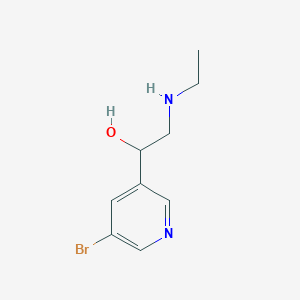
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)
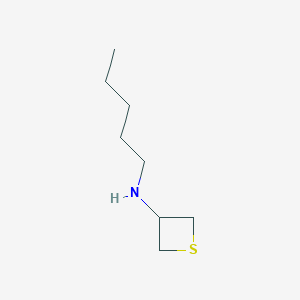

![7-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B13009729.png)
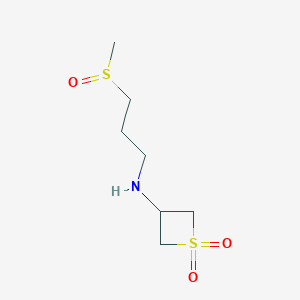

![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)
